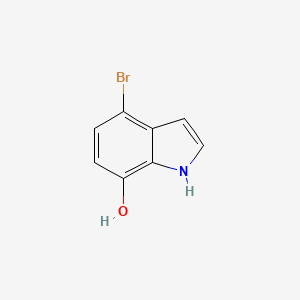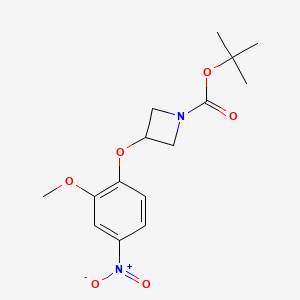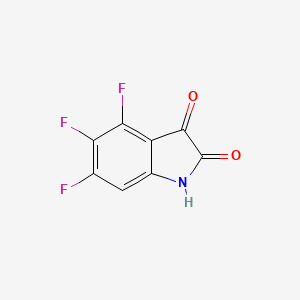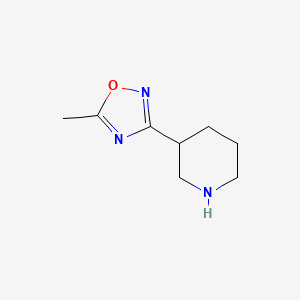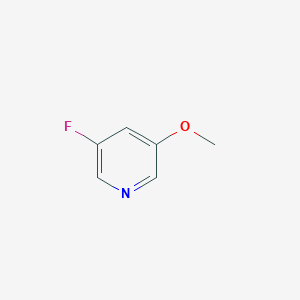
3-氟-5-甲氧基吡啶
描述
3-Fluoro-5-methoxypyridine is an organic compound predominantly used as a chemical building block in various industries. It is a part of the class of organic compounds known as pyrimidones .
Synthesis Analysis
The synthesis of 3-Fluoro-5-methoxypyridine involves several steps. It plays a role in the synthesis of pyridine nucleosides related to 5-fluorocytosine. The synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients have been discussed in detail .Molecular Structure Analysis
The molecular formula of 3-Fluoro-5-methoxypyridine is C6H6FNO . The molecular weight is 127.12 . The structure of the compound includes a pyrimidine ring, which bears a ketone .Chemical Reactions Analysis
3-Fluoro-5-methoxypyridine is involved in various chemical reactions. For instance, it is used in Suzuki–Miyaura coupling, a widely-applied transition metal catalyzed carbon–carbon bond-forming reaction .科学研究应用
吡啶核苷类化合物的研发
- 吡啶衍生物的合成: 3-氟-5-甲氧基吡啶已被用于合成吡啶核苷类化合物,这些化合物与5-氟尿嘧啶和5-氟胞嘧啶相关。这种合成涉及多个步骤,包括将5-氨基-2-甲氧基吡啶转化为具有潜在生物活性的各种衍生物(Nesnow & Heidelberger, 1973); (Nesnow & Heidelberger, 1975)。
化学合成和修饰
- 去质子金属化和官能化: 研究表明,通过使用锂-锌组合物进行去质子金属化,可以有效地官能化甲氧基和氟代吡啶,包括3-氟-5-甲氧基吡啶。这个过程促进了各种取代吡啶的合成,展示了3-氟-5-甲氧基吡啶在有机合成中的多功能性(Hedidi et al., 2016)。
放射性药物的合成
- 氟代吡啶的生产: 3-氟-5-甲氧基吡啶在氟代吡啶的合成中起着关键作用,这些化合物在医学成像领域特别是正电子发射断层扫描(PET)中具有重要价值。为这些化合物开发的合成技术,包括3-氟-5-甲氧基吡啶衍生物,提供了稳定而高效的途径,用于创造新型放射性药物(Carroll, Nairne, & Woodcraft, 2007)。
药物化学探索
- 抗肿瘤药物的合成: 研究涉及3-氟-5-甲氧基吡啶衍生物已在抗肿瘤药物的合成中进行。这包括创造具有不同取代基的化合物,评估其对不同癌细胞系的细胞毒活性,突显了这些化合物的潜在治疗应用(Tsuzuki et al., 2004)。
作用机制
Target of Action
Fluorinated pyridines, in general, are known to interact with various biological targets due to their unique physical, chemical, and biological properties .
Mode of Action
It’s worth noting that fluoropyridines, due to the presence of a strong electron-withdrawing substituent in the aromatic ring, have reduced basicity and are usually less reactive than their chlorinated and brominated analogues .
Biochemical Pathways
Fluoropyridines are known to be involved in various biological applications, including potential imaging agents .
Result of Action
Fluoropyridines are known for their interesting and unusual physical, chemical, and biological properties .
安全和危害
3-Fluoro-5-methoxypyridine is a combustible liquid that may cause skin irritation, serious eye irritation, and respiratory irritation . It is advised to avoid breathing its mist, gas, or vapors, and to avoid contact with skin and eyes . Use of personal protective equipment and ensuring adequate ventilation is recommended when handling this compound .
未来方向
The medicinal applications of fluorinated drugs like 3-Fluoro-5-methoxypyridine continue to expand rapidly, in part because of new developments in fluorine chemistry that extend the range of compounds that can readily be prepared with fluorine substitution . The effects of fluorine on the biological activities of drug-like molecules result, in part, from fluorine’s high electronegativity but low propensity to engage in hydrogen bond formation .
生化分析
Biochemical Properties
3-Fluoro-5-methoxypyridine plays a crucial role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules, influencing their activity and function. One of the key interactions of 3-Fluoro-5-methoxypyridine is with cytochrome P450 enzymes, which are involved in the metabolism of many xenobiotics and endogenous compounds. The fluorine atom in 3-Fluoro-5-methoxypyridine can form strong hydrogen bonds with the active site residues of these enzymes, leading to enzyme inhibition or activation depending on the specific enzyme and reaction conditions .
Cellular Effects
3-Fluoro-5-methoxypyridine has been shown to affect various types of cells and cellular processes. In particular, it influences cell signaling pathways, gene expression, and cellular metabolism. For example, 3-Fluoro-5-methoxypyridine can modulate the activity of kinases and phosphatases, which are key regulators of cell signaling pathways. This modulation can lead to changes in the phosphorylation status of target proteins, thereby altering their activity and function . Additionally, 3-Fluoro-5-methoxypyridine can affect gene expression by interacting with transcription factors and other regulatory proteins, leading to changes in the expression levels of specific genes .
Molecular Mechanism
The molecular mechanism of action of 3-Fluoro-5-methoxypyridine involves several key steps. At the molecular level, 3-Fluoro-5-methoxypyridine can bind to specific biomolecules, such as enzymes and receptors, through hydrogen bonding and hydrophobic interactions. This binding can result in enzyme inhibition or activation, depending on the specific enzyme and reaction conditions . Additionally, 3-Fluoro-5-methoxypyridine can influence gene expression by interacting with transcription factors and other regulatory proteins, leading to changes in the expression levels of specific genes .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 3-Fluoro-5-methoxypyridine can change over time due to its stability and degradation. Studies have shown that 3-Fluoro-5-methoxypyridine is relatively stable under standard laboratory conditions, but it can degrade over time when exposed to light and heat . Long-term exposure to 3-Fluoro-5-methoxypyridine can lead to changes in cellular function, including alterations in cell signaling pathways, gene expression, and cellular metabolism .
Dosage Effects in Animal Models
The effects of 3-Fluoro-5-methoxypyridine vary with different dosages in animal models. At low doses, 3-Fluoro-5-methoxypyridine can modulate enzyme activity and gene expression without causing significant toxicity . At high doses, 3-Fluoro-5-methoxypyridine can cause toxic effects, including liver and kidney damage, due to its interaction with cytochrome P450 enzymes and other metabolic pathways . Threshold effects have been observed, where a certain dosage level must be reached before significant biochemical and cellular effects are observed .
Metabolic Pathways
3-Fluoro-5-methoxypyridine is involved in several metabolic pathways, including those mediated by cytochrome P450 enzymes. These enzymes can hydroxylate 3-Fluoro-5-methoxypyridine, leading to the formation of various metabolites . The interaction of 3-Fluoro-5-methoxypyridine with these enzymes can affect metabolic flux and metabolite levels, influencing overall cellular metabolism . Additionally, 3-Fluoro-5-methoxypyridine can interact with other enzymes and cofactors, further modulating metabolic pathways .
Transport and Distribution
Within cells and tissues, 3-Fluoro-5-methoxypyridine is transported and distributed through various mechanisms. It can interact with specific transporters and binding proteins, which facilitate its uptake and distribution within cells . The localization and accumulation of 3-Fluoro-5-methoxypyridine within specific cellular compartments can influence its activity and function . For example, the interaction of 3-Fluoro-5-methoxypyridine with membrane transporters can affect its distribution within different tissues and organs .
Subcellular Localization
The subcellular localization of 3-Fluoro-5-methoxypyridine is influenced by its chemical properties and interactions with cellular components. It can be targeted to specific compartments or organelles through post-translational modifications and targeting signals . The localization of 3-Fluoro-5-methoxypyridine within specific subcellular compartments can affect its activity and function, influencing overall cellular processes . For example, the accumulation of 3-Fluoro-5-methoxypyridine in the nucleus can modulate gene expression by interacting with transcription factors and other regulatory proteins .
属性
IUPAC Name |
3-fluoro-5-methoxypyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6FNO/c1-9-6-2-5(7)3-8-4-6/h2-4H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LVRXPWCFOHZWOR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CN=C1)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H6FNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30677244 | |
| Record name | 3-Fluoro-5-methoxypyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30677244 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
127.12 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1060801-62-8 | |
| Record name | 3-Fluoro-5-methoxypyridine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1060801-62-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3-Fluoro-5-methoxypyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30677244 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![7H-spiro[furo[3,4-b]pyridine-5,4'-piperidin]-7-one dihydrochloride](/img/structure/B1394128.png)

![[2-(2,4-Dichloro-3,5-dimethylphenoxy)ethyl]amine hydrochloride](/img/structure/B1394131.png)

